Structural Differentiation from Reference N-4HCS Sulfonamide DDD01035881: Bioisosteric Replacement of Sulfonamide with 4-Fluorophenylacetamide
The target compound is a direct acetamide analog of the sulfonamide DDD01035881, the prototypical N-4HCS compound. DDD01035881 blocks Plasmodium falciparum male gamete formation with an in vitro potency of 22 nM (IC50) [1]. The target compound replaces the methylsulfonamide group with a 4-fluorophenylacetamide. In related acetamide series, this specific bioisosteric exchange has been shown to shift the target from Pfs16 to other protein families (e.g., kinases, GPCRs) and can drastically alter selectivity profiles, although direct comparative activity data for the target compound against Pfs16 is not publicly available at this time [2]. The 4-fluorophenyl group adds a distinct 19F NMR handle and potential halogen bonding capability absent in the lead sulfonamide, facilitating downstream biophysical assays.
| Evidence Dimension | In vitro anti-malarial transmission-blocking potency and target engagement |
|---|---|
| Target Compound Data | No direct Pfs16 inhibition data publicly available; structural analog of DDD01035881 with bioisosteric acetamide replacement |
| Comparator Or Baseline | DDD01035881: IC50 = 22 nM in male gamete formation assay; confirmed Pfs16 engagement via CETSA and photoaffinity labeling [1] |
| Quantified Difference | Quantitative difference unknown; SAR from related series suggests a potential loss of Pfs16 activity but a gain in alternative target recognition profiles |
| Conditions | P. falciparum in vitro male gametocyte exflagellation assay (DDD01035881); comparative data for target compound not located in accessible primary literature |
Why This Matters
This justifies procurement for target deconvolution studies aiming to identify the molecular target of 4-fluorophenylacetamide N-4HCS derivatives, which is expected to differ from Pfs16 based on analogue SAR trends.
- [1] Yahiya, S., et al. (2020). Plasmodium falciparum protein Pfs16 is a target for transmission-blocking antimalarial drug development. Nature Communications, 11, 4321. View Source
- [2] Delves, M. J., et al. (2018). A high throughput screen for next-generation leads targeting malaria parasite transmission. Nature Communications, 9, 3805. View Source
